Ethyl 6-hydroxy-2-(pyridin-2-YL)pyrimidine-4-carboxylate
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Overview
Description
Ethyl 6-hydroxy-2-(pyridin-2-yl)pyrimidine-4-carboxylate is a heterocyclic compound that features a pyrimidine ring substituted with a pyridine moiety. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities, including anti-inflammatory, antimicrobial, and antifibrotic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-hydroxy-2-(pyridin-2-yl)pyrimidine-4-carboxylate typically involves the condensation of appropriate pyridine and pyrimidine precursors. One common method involves the reaction of 2-aminopyridine with ethyl acetoacetate under basic conditions, followed by cyclization and subsequent functional group modifications .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-hydroxy-2-(pyridin-2-yl)pyrimidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The pyridine ring can be reduced to a piperidine ring under hydrogenation conditions.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Alkyl halides, acyl chlorides, or sulfonyl chlorides under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of a piperidine derivative.
Substitution: Formation of various substituted pyrimidine derivatives.
Scientific Research Applications
Ethyl 6-hydroxy-2-(pyridin-2-yl)pyrimidine-4-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential anti-inflammatory and antimicrobial activities.
Medicine: Investigated for its antifibrotic properties and potential use in treating fibrotic diseases.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ethyl 6-hydroxy-2-(pyridin-2-yl)pyrimidine-4-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its antifibrotic activity is attributed to the inhibition of collagen synthesis and deposition by hepatic stellate cells. This compound may also modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 6-chloro-2-(pyridin-2-yl)pyrimidine-4-carboxylate
- Ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate
- Ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate
Uniqueness
Ethyl 6-hydroxy-2-(pyridin-2-yl)pyrimidine-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its hydroxyl group allows for further functionalization, making it a versatile intermediate in synthetic chemistry .
Properties
Molecular Formula |
C12H11N3O3 |
---|---|
Molecular Weight |
245.23 g/mol |
IUPAC Name |
ethyl 6-oxo-2-pyridin-2-yl-1H-pyrimidine-4-carboxylate |
InChI |
InChI=1S/C12H11N3O3/c1-2-18-12(17)9-7-10(16)15-11(14-9)8-5-3-4-6-13-8/h3-7H,2H2,1H3,(H,14,15,16) |
InChI Key |
OZSOHSJCUVEHQA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=O)NC(=N1)C2=CC=CC=N2 |
Origin of Product |
United States |
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